molecular formula C27H27ClN2O6S B11643719 ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11643719
M. Wt: 543.0 g/mol
InChI Key: YZEKBQBEQBURDZ-HMAPJEAMSA-N
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Description

Ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as chloro, hydroxy, benzylidene, diethoxyphenyl, and carboxylate. The presence of these diverse functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and ethyl acetoacetate, under acidic or basic conditions to form the thiazolopyrimidine core.

    Substitution Reactions: Introduction of the chloro and hydroxy groups on the benzylidene moiety is achieved through electrophilic aromatic substitution reactions.

    Condensation Reactions: The benzylidene group is introduced via a condensation reaction between the thiazolopyrimidine core and 5-chloro-2-hydroxybenzaldehyde.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivatives.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolopyrimidines.

Scientific Research Applications

Ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive functional groups.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl (2Z)-2-(5-chloro-2-hydroxybenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

    Similar Compounds: Compounds like 2-aminothiazole, thiazolopyrimidine-5-carboxylates, and benzylidene derivatives.

    Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H27ClN2O6S

Molecular Weight

543.0 g/mol

IUPAC Name

ethyl (2Z)-2-[(5-chloro-2-hydroxyphenyl)methylidene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H27ClN2O6S/c1-5-34-20-11-8-16(13-21(20)35-6-2)24-23(26(33)36-7-3)15(4)29-27-30(24)25(32)22(37-27)14-17-12-18(28)9-10-19(17)31/h8-14,24,31H,5-7H2,1-4H3/b22-14-

InChI Key

YZEKBQBEQBURDZ-HMAPJEAMSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=C(C=CC(=C4)Cl)O)/S3)C)C(=O)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=C(C=CC(=C4)Cl)O)S3)C)C(=O)OCC)OCC

Origin of Product

United States

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